
Dehydroemetine
Descripción general
Descripción
La dehidroemetina es un agente antiprotozoario producido sintéticamente. Es estructuralmente similar a la emetina, diferenciándose solo por un doble enlace junto al sustituyente etilo. La dehidroemetina es conocida por sus propiedades antiamebianas y se utiliza principalmente en el tratamiento de la amebiasis. Produce menos efectos secundarios en comparación con la emetina .
Métodos De Preparación
La dehidroemetina se sintetiza a través de una serie de reacciones químicas que comienzan con la emetina. La ruta sintética implica la deshidrogenación de la emetina para formar dehidroemetina. Este proceso típicamente requiere condiciones de reacción específicas, incluyendo el uso de catalizadores y temperaturas controladas . Los métodos de producción industrial implican la síntesis a gran escala utilizando procesos químicos similares, asegurando la pureza y la eficacia del compuesto.
Análisis De Reacciones Químicas
La dehidroemetina experimenta varias reacciones químicas, incluyendo:
Oxidación: La dehidroemetina puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: También puede sufrir reacciones de reducción, aunque estas son menos comunes.
Sustitución: La dehidroemetina puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio.
Aplicaciones Científicas De Investigación
Case Studies and Research Findings
A series of studies have demonstrated dehydroemetine's efficacy against malaria:
- In Vitro Studies : In a study assessing its potency against the K1 strain of P. falciparum, this compound exhibited an IC50 value of approximately 71 nM, indicating strong inhibitory effects on parasite growth .
- Synergistic Effects : Research has indicated that this compound can work synergistically with other antimalarial drugs like atovaquone and proguanil, enhancing overall therapeutic effectiveness .
Data Table: Efficacy Against Malaria
Compound | IC50 (nM) | Synergistic Partner |
---|---|---|
This compound | 71 | Atovaquone |
Emetine | 47 | Proguanil |
Treatment of Amoebic Dysentery
This compound has also been utilized in treating amoebic infections, particularly amoebic dysentery and liver abscesses.
Clinical Applications
- Efficacy in Dysentery : Clinical reports have shown that this compound is effective in treating acute amoebic dysentery, with significant improvements noted in patient symptoms .
- Safety Profile : Compared to emetine, this compound presents a more favorable safety profile due to its reduced toxicity, making it suitable for patients who may be at risk for adverse effects from traditional treatments .
Data Table: Clinical Outcomes
Condition | Treatment | Outcome |
---|---|---|
Acute Amoebic Dysentery | This compound | Significant symptom relief |
Amoebic Liver Abscess | This compound | Reduced abscess size |
Antiviral Properties
Recent studies suggest that this compound may also possess antiviral properties. It has been shown to inhibit certain viruses at nanomolar concentrations by interfering with host-cell protein synthesis . This opens avenues for further research into its potential as an antiviral agent.
Mecanismo De Acción
El mecanismo de acción exacto de la dehidroemetina no se comprende completamente. Se sabe que inhibe la translocación durante la síntesis de proteínas. Esta inhibición evita la elongación de las cadenas polipeptídicas, interrumpiendo así la síntesis de proteínas en las células protozoarias. La dehidroemetina se dirige a la maquinaria ribosomal, interfiriendo con la translocación del ARNm a lo largo del ribosoma .
Comparación Con Compuestos Similares
La dehidroemetina es similar a otros compuestos como la emetina, la cefalina y la criptopleurina. Estos compuestos pertenecen a diferentes familias químicas, pero comparten actividades biológicas similares:
Emetina: Estructuralmente similar a la dehidroemetina, pero con más efectos secundarios.
Cefalina: Otro alcaloide de la ipecacuana con propiedades antiamebianas similares.
Criptopleurina: Pertenece a los alcaloides fenantreno y comparte un mecanismo de acción similar. La dehidroemetina es única en sus efectos secundarios reducidos y sus diferencias estructurales específicas, lo que la convierte en una opción preferida en ciertos tratamientos médicos.
Actividad Biológica
Dehydroemetine is a synthetic analogue of emetine, primarily known for its anti-amoebic properties. Recent research has explored its potential in treating malaria and other parasitic infections due to its unique biological activity and pharmacological profile. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical settings, and comparative studies with other treatments.
This compound exerts its biological effects primarily through the inhibition of protein synthesis. It binds to the ribosomal RNA of the Plasmodium falciparum 80S ribosome, disrupting the translation process necessary for protein synthesis, which is critical for parasite survival and replication . In vitro studies have demonstrated that this compound is a potent inhibitor of the multi-drug resistant K1 strain of P. falciparum, with an IC50 value reported at approximately 71.03 nM .
Efficacy Against Malaria
Recent studies have indicated that this compound shows promise as a repositioned drug for malaria treatment. Drug interaction studies have demonstrated synergistic effects when combined with atovaquone and proguanil, enhancing its antimalarial activity . The compound has been shown to be effective against various strains of P. falciparum, including those resistant to standard treatments.
Table 1: Comparative Efficacy of this compound Against Malaria Strains
Compound | Strain | IC50 (nM) |
---|---|---|
This compound | K1 (multi-drug resistant) | 71.03 ± 6.1 |
Emetine | K1 | 47 ± 2.1 |
Atovaquone | K1 | 10 |
Clinical Trials and Case Studies
A notable clinical trial conducted in Thailand evaluated the efficacy of oral this compound in treating opisthorchiasis, a liver fluke infection. Seventeen patients were treated with a dosage of 2.5 mg/kg on alternate days for 30 days. The results showed an average egg count reduction of 85% after six months, although some patients experienced side effects such as diarrhea and muscular weakness .
Table 2: Clinical Outcomes in Opisthorchiasis Patients Treated with this compound
Patient ID | Initial Egg Count (per gram) | Final Egg Count (per gram) | Percentage Reduction (%) |
---|---|---|---|
1 | 6,000 | 900 | 85 |
2 | 22,000 | 3,500 | 84 |
3 | 4,500 | Negative | 100 |
Average | - | - | 85 |
Pharmacokinetics and Safety Profile
Pharmacokinetic studies indicate that this compound is eliminated more rapidly from the body compared to emetine, which may contribute to its reduced cardiotoxicity profile . In animal studies, it was found that approximately 91.5% of this compound was excreted within 72 hours post-administration, compared to only 67% for emetine . This rapid clearance may make this compound a safer alternative for long-term use.
Propiedades
IUPAC Name |
(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLZPUYGHQWHRN-RPBOFIJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023600 | |
Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4914-30-1, 1986-67-0, 26266-12-6 | |
Record name | Dehydroemetine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4914-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dehydroemetine, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydroemetine [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004914301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Emetane, didehydro-6',7',10,11-tetramethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dehydroemetine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13865 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dehydroemetine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dehydroemetine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.220 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEHYDROEMETINE, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36LY97UH4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | DEHYDROEMETINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S79QT1T91 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.